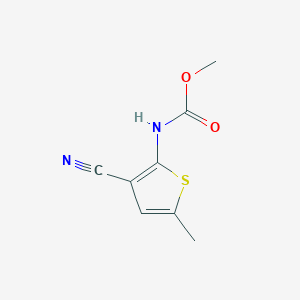
Methyl (3-cyano-5-methylthiophen-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl (3-cyano-5-methylthiophen-2-yl)carbamate” is a chemical compound with the molecular formula C8H8N2O2S . Its CAS number is 114210-19-4 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 8 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .Chemical Reactions Analysis
Carbamates, including “this compound”, can undergo various chemical reactions. For instance, they can be formed in situ and subsequently reacted with substituted phenols . They can also be synthesized from alcohols and urea as an ecofriendly carbonyl source .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 196.23 . Its predicted density is 1.30±0.1 g/cm3, and its predicted boiling point is 292.5±40.0 °C .Applications De Recherche Scientifique
Nanoparticles for Agricultural Use
A study by Campos et al. (2015) discusses the use of solid lipid nanoparticles and polymeric nanocapsules for the sustained release of fungicides like carbendazim in agricultural applications. These nanoparticles offer advantages such as improved delivery of bioactive compounds to the site of action, reduced environmental and human toxicity, and decreased losses due to leaching or degradation. This innovative approach provides new options for the treatment and prevention of fungal diseases in plants (Campos et al., 2015).
Antitumor Activity
Research by Atassi and Tagnon (1975) on R17934-NSC 238159, a compound structurally similar to Methyl (3-cyano-5-methylthiophen-2-yl)carbamate, shows antitumor activity against various cancers such as lymphoid L1210 leukemia and Lewis Lung carcinoma. The effectiveness of this compound is influenced by the vehicle used for suspension and the administration route, highlighting its potential for clinical application due to its low toxicity at therapeutic doses (Atassi & Tagnon, 1975).
Organic Sensitizers for Solar Cell Applications
Kim et al. (2006) discuss the molecular engineering of organic sensitizers, including those based on thiophene units similar to the structure of interest. These sensitizers, when anchored onto TiO2 films, exhibit high efficiency in photon to current conversion, indicating their significant potential in solar cell applications. This research suggests the utility of such molecules in developing efficient and environmentally friendly solar energy conversion systems (Kim et al., 2006).
Herbicidal Activity
Hwang et al. (2005) synthesized a derivative, 5-(2,6-difluorobenzyl)oxymethyl-5-methyl-3-(3-methylthiophen-2-yl)-1,2-isoxazoline, demonstrating potent herbicidal activity against annual weeds under greenhouse and paddy conditions. This compound offers a promising approach for weed control in rice cultivation, showcasing the broader agricultural applications of methylthiophene derivatives (Hwang et al., 2005).
Propriétés
IUPAC Name |
methyl N-(3-cyano-5-methylthiophen-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S/c1-5-3-6(4-9)7(13-5)10-8(11)12-2/h3H,1-2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFZFMQQZUALICE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)NC(=O)OC)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


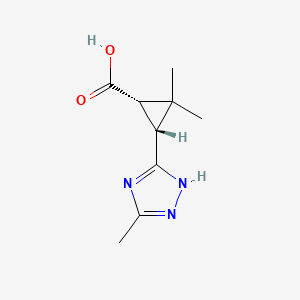

![N-[(4-Chlorophenyl)methyl]-N'-(2-hydroxy-4-methylsulfanylbutyl)oxamide](/img/structure/B2741699.png)
![Sodium;6-(5H-imidazo[1,2-b]pyrazol-2-yl)pyridine-2-carboxylate](/img/structure/B2741700.png)
![2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2741705.png)
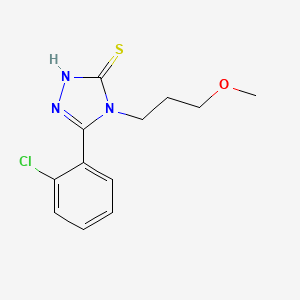
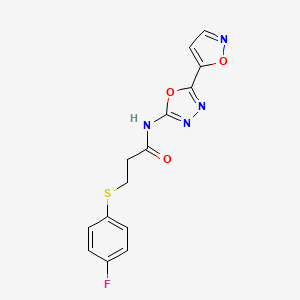
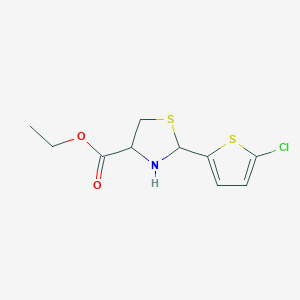
![2-[(1S,2R)-2-(Trifluoromethyl)cyclopropyl]acetic acid](/img/structure/B2741711.png)
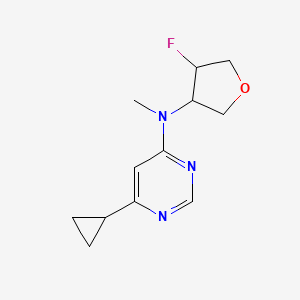
![N-(furan-2-ylmethyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2741713.png)
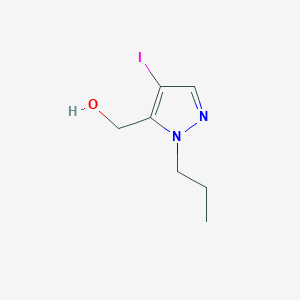
![ethyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2741716.png)